molecular formula C11H16ClN B1525435 (2-Methylcyclopropyl)(phenyl)methanamine hydrochloride CAS No. 1311317-34-6

(2-Methylcyclopropyl)(phenyl)methanamine hydrochloride

Cat. No.: B1525435
CAS No.: 1311317-34-6
M. Wt: 197.7 g/mol
InChI Key: LZQGNVJWCDGKBR-UHFFFAOYSA-N
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Description

(2-Methylcyclopropyl)(phenyl)methanamine hydrochloride: is a chemical compound with the molecular formula C11H16ClN It is a derivative of methanamine, featuring a phenyl group and a 2-methylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylcyclopropyl)(phenyl)methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Amination: The final step involves the introduction of the amine group. This can be achieved through reductive amination, where a carbonyl compound reacts with an amine in the presence of a reducing agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclopropanation and continuous flow reactors for amination processes. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the amine group is converted to a nitro or nitroso group.

    Reduction: Reduction reactions can convert the phenyl group to a cyclohexyl group or reduce the amine to an imine.

    Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are often used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides are used in substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Cyclohexyl derivatives or imines.

    Substitution: Various substituted amines or alkylated products.

Scientific Research Applications

Chemistry

In chemistry, (2-Methylcyclopropyl)(phenyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of cyclopropyl and phenyl groups on biological activity. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or as intermediates in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2-Methylcyclopropyl)(phenyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl and phenyl groups may enhance binding affinity and selectivity towards specific targets. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylcyclopropyl)(phenyl)methanol
  • (2-Methylcyclopropyl)(phenyl)methanone
  • (2-Methylcyclopropyl)(phenyl)methane

Uniqueness

Compared to similar compounds, (2-Methylcyclopropyl)(phenyl)methanamine hydrochloride stands out due to the presence of the amine group, which imparts unique chemical reactivity and biological activity. The combination of the cyclopropyl and phenyl groups also contributes to its distinct properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2-methylcyclopropyl)-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-8-7-10(8)11(12)9-5-3-2-4-6-9;/h2-6,8,10-11H,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQGNVJWCDGKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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